5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole (BCMO) is an organic compound that has been widely used in a variety of scientific research applications due to its unique properties. BCMO has been studied for its potential use in a variety of fields, including medicinal chemistry, materials science, and biochemistry. This compound has a high solubility in organic solvents, and can be synthesized in a variety of ways.
Scientific Research Applications
Antitubercular Agents
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole: derivatives have been explored for their potential as antitubercular agents. These compounds have shown inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains . The efficacy of these derivatives can be attributed to their ability to interfere with the bacterial cell wall synthesis or protein synthesis, making them promising candidates for new antitubercular drugs.
Mechanism of Action
Mode of Action
It is known that oxadiazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Oxadiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLIXXHUYTYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476402 | |
Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
52156-51-1 | |
Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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